Methyl 3-ethylazetidine-3-carboxylate hydrochloride

Description

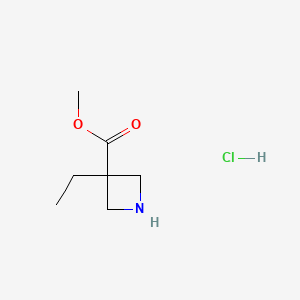

Methyl 3-ethylazetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C₆H₁₁NO₂·ClH It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Properties

CAS No. |

1205749-78-5 |

|---|---|

Molecular Formula |

C7H14ClNO2 |

Molecular Weight |

179.64 g/mol |

IUPAC Name |

methyl 3-ethylazetidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-3-7(4-8-5-7)6(9)10-2;/h8H,3-5H2,1-2H3;1H |

InChI Key |

ZBXGUQJUAJGECC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNC1)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethylazetidine-3-carboxylate hydrochloride typically involves the reaction of azetidine derivatives with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethylazetidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Methyl 3-ethylazetidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-ethylazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl azetidine-3-carboxylate hydrochloride

- 3-Hydroxyazetidine hydrochloride

- Methyl 1-Boc-azetidine-3-carboxylate

- 3-Azetidinecarboxylic acid

Uniqueness

Methyl 3-ethylazetidine-3-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of an ethyl group at the 3-position of the azetidine ring. This structural variation can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Biological Activity

Methyl 3-ethylazetidine-3-carboxylate hydrochloride (CAS No. 100202-39-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, structural properties, and relevant research findings.

Structural Characteristics

Molecular Formula: C7H13ClN2O2

Molecular Weight: 151.59 g/mol

SMILES Notation: CCC1(CNC1)C(=O)OC

InChI Key: XQSVMKHYYQNAII-UHFFFAOYSA-N

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the carboxylate group is critical for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly as a potential therapeutic agent. The following sections summarize key findings related to its biological effects.

Agonist Activity

Research indicates that this compound exhibits agonist activity at specific receptors, particularly the S1P5 receptor. This receptor is implicated in several neurodegenerative diseases, including schizophrenia and multiple sclerosis. The compound's ability to modulate S1P5 receptor activity suggests potential therapeutic applications in treating these conditions .

Pharmacological Properties

A study highlighted the compound's pharmacokinetic properties, indicating high gastrointestinal absorption and favorable skin permeation characteristics. However, it was noted that it does not readily cross the blood-brain barrier (BBB), which may limit its central nervous system applications .

Case Study 1: Neuroprotective Effects

In a preclinical study assessing neuroprotective effects, this compound was administered to animal models exhibiting neurodegenerative symptoms. The results demonstrated a significant reduction in neuronal cell death and improved behavioral outcomes compared to control groups. This suggests potential utility in developing treatments for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Activity

Another study evaluated the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-induced inflammation models. This compound significantly reduced pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent .

Comparative Analysis of Biological Activity

Q & A

Q. What synthetic methodologies are validated for the preparation of methyl 3-ethylazetidine-3-carboxylate hydrochloride, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis of azetidine derivatives typically involves ring-closing strategies or functionalization of preformed azetidine rings. For this compound, esterification of the azetidine carboxylate precursor (e.g., azetidine-3-carboxylic acid derivatives) with methanol under acidic conditions is a common approach . Optimization may include:

- Catalyst selection : Use of thionyl chloride or HCl gas for efficient esterification.

- Temperature control : Mild heating (40–60°C) to avoid decomposition of the azetidine ring.

- Purification : Recrystallization from ethanol/ether mixtures to isolate the hydrochloride salt .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the azetidine ring structure, ethyl substituent, and ester group. Key signals include the methyl ester (~3.7 ppm) and azetidine protons (3.0–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (210–254 nm) to assess purity (>98%) and detect impurities .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] for CHNO_2$$^+ at m/z 158.1) .

Q. What storage conditions are essential to preserve the stability of this compound in research settings?

- Methodological Answer :

- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .

- Moisture control : Use desiccants (e.g., silica gel) in storage vials to avoid hydrolysis of the ester group.

- Light protection : Amber glass vials to minimize photolytic decomposition .

Advanced Research Questions

Q. How can researchers address contradictory pharmacological data for this compound across different receptor-binding assays?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., buffer pH, ion concentration) or enantiomeric impurities. Mitigation strategies include:

- Chiral chromatography : Confirm enantiopurity using chiral columns (e.g., Chiralpak IA/IB) to rule out stereochemical interference .

- Buffer standardization : Use consistent assay buffers (e.g., HEPES pH 7.4) to minimize ionic strength variations .

- Control experiments : Include reference compounds (e.g., known azetidine-based inhibitors) to validate assay reproducibility .

Q. What strategies enhance the metabolic stability of this compound in preclinical pharmacokinetic studies?

- Methodological Answer :

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the ethyl substituent to reduce CYP450-mediated oxidation .

- Prodrug approaches : Mask the ester group with tert-butyl or benzyl moieties to slow hydrolysis in plasma .

- In vitro assays : Conduct microsomal stability tests (human/rat liver microsomes) with NADPH cofactors to identify metabolic hotspots .

Q. How can computational modeling guide the optimization of this compound for selective receptor targeting?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict binding poses within target receptors (e.g., ion channels or GPCRs). Focus on hydrogen bonding with the azetidine nitrogen and steric interactions with the ethyl group .

- QSAR analysis : Build quantitative structure-activity relationship models using analogs (e.g., KHG26792, a structurally related azetidine compound) to correlate substituent effects with activity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent screening : Systematically test solubility in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4). Note that hydrochloride salts often exhibit higher aqueous solubility (~50–100 mg/mL) but may precipitate in low-pH conditions .

- Particle size analysis : Use dynamic light scattering (DLS) to detect aggregation in nonpolar solvents like dichloromethane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.